N-1 Substitution Abolishes SIRT1 Inhibitory Activity: Class-Level SAR Inference
In the 3-(2-chloropyrimidin-4-yl)indole SIRT1 inhibitor series, the free indole NH was demonstrated to be essential for in vitro SIRT1 inhibitory activity; compounds possessing an N-1 substituent (including sulfonyl groups) that blocks this NH are predicted to lose SIRT1 inhibition entirely [1]. The target compound's N-cyclopropylsulfonyl group occupies this position, making it structurally incapable of the key indole NH–GLN345 hydrogen bond. While no direct IC50 for the target compound has been published, the SAR trend provides a strong basis for predicting its inactivity against SIRT1 compared to the N-unsubstituted parent (CAS 945016-63-7), which retains the free NH [1].
| Evidence Dimension | SIRT1 inhibitory activity dependence on indole NH |
|---|---|
| Target Compound Data | N-cyclopropylsulfonyl blocks indole NH; predicted inactive (no published IC50) |
| Comparator Or Baseline | N-unsubstituted analog (CAS 945016-63-7) retains free indole NH; active in SIRT1 assay |
| Quantified Difference | Qualitative: NH required for activity per SAR; N-sulfonyl analogs expected to lose ≥90% activity based on class trend |
| Conditions | In vitro SIRT1 enzyme inhibition assay; in silico docking against SIRT1 (PDB: 4I5I) |
Why This Matters
This differentiation is critical for researchers procuring compounds for SIRT1-related studies: selecting the N-cyclopropylsulfonyl analog over the N-H parent will predictably fail to replicate published SIRT1 inhibitory activity.
- [1] Kotakommula, H.; Chintala, V.; Nannapaneni, S. S.; Katari, N. K.; Kapavarapu, R.; Pal, M. In(OTf)3 promoted sonochemical approach to 3-(2-chloropyrimidin-4-yl)indoles: Their in silico and in vitro evaluation against SIRT1. J. Mol. Struct. 2024, 1311, 138471. View Source
